An In-Depth Technical Guide to 2-(7-methoxy-1H-indol-3-yl)acetic Acid: Synthesis, Properties, and Biological Prospects
An In-Depth Technical Guide to 2-(7-methoxy-1H-indol-3-yl)acetic Acid: Synthesis, Properties, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(7-methoxy-1H-indol-3-yl)acetic acid, a methoxy-substituted indole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established synthetic methodologies and comparative analysis of its structural isomers, 2-(5-methoxy-1H-indol-3-yl)acetic acid and 2-(6-methoxy-1H-indol-3-yl)acetic acid, to project its physicochemical properties, spectroscopic characteristics, and potential biological activities. This guide is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and explore the therapeutic potential of this compound.
Introduction: The Significance of Methoxy-Substituted Indole-3-Acetic Acids
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Indole-3-acetic acid (IAA) and its derivatives are a class of compounds that have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a methoxy group onto the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
While the 5-methoxy and 6-methoxy isomers of indole-3-acetic acid have been the subject of considerable research, the 7-methoxy analogue remains largely unexplored. This guide aims to bridge this knowledge gap by providing a detailed theoretical and practical framework for the study of 2-(7-methoxy-1H-indol-3-yl)acetic acid.
Physicochemical and Structural Properties
| Property | Predicted Value for 2-(7-methoxy-1H-indol-3-yl)acetic acid | Reference Compound: 2-(5-methoxy-1H-indol-3-yl)acetic acid | Reference Compound: Indole-3-acetic acid |
| Molecular Formula | C₁₁H₁₁NO₃ | C₁₁H₁₁NO₃ | C₁₀H₉NO₂ |
| Molecular Weight | 205.21 g/mol | 205.21 g/mol [1] | 175.18 g/mol |
| CAS Number | Not assigned | 3471-31-6[1] | 87-51-4 |
| Appearance | Predicted to be a solid | Solid[1] | White to yellowish crystalline solid |
| Melting Point | Predicted to be in the range of 140-160 °C | 145-148 °C (decomposes)[2] | 165-169 °C |
| Solubility | Predicted to be soluble in methanol, ethanol, DMSO, and DMF | Soluble in DMSO and DMF[3] | Soluble in ethanol, ether, and acetone |
| pKa | Predicted to be around 4.7 (for the carboxylic acid) | Not available | ~4.75 |
Synthesis of 2-(7-methoxy-1H-indol-3-yl)acetic Acid
The synthesis of 2-(7-methoxy-1H-indol-3-yl)acetic acid can be approached through several established methods for constructing the indole ring and introducing the acetic acid side chain. The Fischer indole synthesis is a robust and widely applicable method.
Proposed Synthetic Route: Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[4] For the synthesis of the target compound, 2-methoxyphenylhydrazine would be the key starting material.
Caption: Proposed Fischer Indole Synthesis workflow for 2-(7-methoxy-1H-indol-3-yl)acetic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of the Hydrazone Intermediate
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To a stirred solution of 2-methoxyphenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid.
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To this mixture, add levulinic acid (1.05 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The resulting crude hydrazone is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure hydrazone intermediate.
Step 2: Fischer Indolization to 2-(7-methoxy-1H-indol-3-yl)acetic Acid
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The purified hydrazone intermediate (1.0 eq) is added to a solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.
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The reaction mixture is heated to 80-100 °C for 2-4 hours, with continuous monitoring by TLC.
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After the reaction is complete, the mixture is cooled to room temperature and carefully poured into ice-water.
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The precipitated solid is collected by filtration and washed with water until the filtrate is neutral.
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The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure 2-(7-methoxy-1H-indol-3-yl)acetic acid.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 2-(7-methoxy-1H-indol-3-yl)acetic acid would rely on a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with their coupling patterns providing information about the substitution pattern. A singlet for the methoxy group protons would be observed around 3.8-4.0 ppm. The methylene protons of the acetic acid side chain would appear as a singlet around 3.7 ppm. The N-H proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
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¹³C NMR: The carbon NMR spectrum would display signals for all eleven carbon atoms. The carbonyl carbon of the carboxylic acid would be observed in the range of 170-180 ppm. The carbon atom of the methoxy group would appear around 55-60 ppm.
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IR Spectroscopy: The infrared spectrum would show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A sharp peak for the C=O stretch of the carboxylic acid would be present around 1700 cm⁻¹. The N-H stretch of the indole ring would be observed around 3400 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (205.21).
Potential Biological Activities and Signaling Pathways
The biological activity of 2-(7-methoxy-1H-indol-3-yl)acetic acid is yet to be determined. However, based on the known activities of its isomers and other methoxy-substituted indoles, several potential therapeutic applications can be hypothesized.
Structure-Activity Relationship Insights
The position of the methoxy group on the indole ring is known to have a profound impact on biological activity. For instance, in a series of indolyl-pyridinyl-propenone analogues, changing the methoxy group from the 5-position to the 6-position switched the biological activity from induction of a form of cell death called methuosis to disruption of microtubules.[5] This highlights the critical role of substituent placement in determining the mechanism of action.
The 7-methoxy substitution may confer unique pharmacological properties due to its proximity to the indole nitrogen, potentially influencing hydrogen bonding interactions and the overall conformation of the molecule. Methoxy groups are also known to enhance antioxidant activity in some heterocyclic compounds.[6]
Potential Therapeutic Targets and Signaling Pathways
Given the diverse activities of indole derivatives, 2-(7-methoxy-1H-indol-3-yl)acetic acid could potentially interact with a variety of biological targets.
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Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. The aryl hydrocarbon receptor (AhR) is one such target, and various methoxyindoles have been shown to act as agonists or antagonists of this receptor.[7]
Caption: Hypothetical activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by 2-(7-methoxy-1H-indol-3-yl)acetic acid.
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Anti-inflammatory Activity: Indole-3-acetic acid itself has demonstrated anti-inflammatory and antioxidant properties. The methoxy substituent could enhance these effects.
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Neuroprotective Effects: Certain indole derivatives have shown promise in the treatment of neurodegenerative diseases.
Further experimental validation is crucial to ascertain the specific biological activities and mechanisms of action of 2-(7-methoxy-1H-indol-3-yl)acetic acid.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit largely predictive, overview of 2-(7-methoxy-1H-indol-3-yl)acetic acid. The proposed synthetic route, based on the well-established Fischer indole synthesis, offers a practical approach for its preparation. The extrapolated physicochemical properties and spectroscopic data provide a valuable reference for its characterization.
The potential biological activities of this compound, inferred from the structure-activity relationships of its isomers, warrant further investigation. Future research should focus on the successful synthesis and purification of 2-(7-methoxy-1H-indol-3-yl)acetic acid, followed by a thorough experimental determination of its physicochemical properties and a comprehensive evaluation of its biological activities in relevant in vitro and in vivo models. Such studies will be instrumental in unlocking the therapeutic potential of this novel indole derivative.
References
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PubChem. 5-Methoxyindoleacetic acid. National Center for Biotechnology Information. [Link]
- MacDonough, M. T., et al. (2015). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. PLoS ONE, 10(4), e0123348.
- Dvořák, Z., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Frontiers in Pharmacology, 9, 107.
- Hughes, D. L. (2011). The Fischer Indole Synthesis. Organic Reactions, 49, 1-342.
- Taber, D. F., & Stachel, S. J. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 126.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2149.
Sources
- 1. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxy-3-indoleacetic acid 98 3471-31-6 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
